An In-depth Technical Guide to 5-Iodo-2-methylbenzonitrile: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-Iodo-2-methylbenzonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-2-methylbenzonitrile is a versatile aromatic compound that serves as a crucial building block in modern organic synthesis. Its unique structure, featuring a nitrile group, a methyl group, and an iodine atom on a benzene ring, offers multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of 5-Iodo-2-methylbenzonitrile, including its chemical and physical properties, synthesis, and key applications in drug discovery and materials science.
Core Properties of 5-Iodo-2-methylbenzonitrile
The fundamental properties of 5-Iodo-2-methylbenzonitrile are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 52107-68-3 | [1] |
| Molecular Formula | C₈H₆IN | [1] |
| Molecular Weight | 243.04 g/mol | [1] |
| IUPAC Name | 5-iodo-2-methylbenzonitrile | [1] |
| Synonyms | 5-iodo-2-methylbenzenecarbonitrile, Benzonitrile, 5-iodo-2-methyl- | [1] |
| Physical State | Likely a solid at room temperature | Inferred from related compounds |
| Melting Point | Not definitively reported; a related isomer, 3-Iodo-5-methylbenzonitrile, has a melting point of approximately 60°C. | [2] |
| Solubility | Expected to be soluble in common organic solvents. | Inferred from related compounds |
Synthesis of 5-Iodo-2-methylbenzonitrile: A Plausible Approach
Conceptual Experimental Protocol: Sandmeyer Reaction
Step 1: Diazotization of 5-amino-2-methylbenzonitrile
-
In a reaction vessel maintained at 0-5 °C, dissolve 5-amino-2-methylbenzonitrile in an aqueous solution of a strong acid, such as hydrochloric acid.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature strictly controlled to prevent the decomposition of the diazonium salt.
-
Stir the mixture for a designated period to ensure complete formation of the diazonium salt.
Step 2: Iodination
-
In a separate flask, prepare a solution of copper(I) iodide in a suitable solvent.
-
Slowly add the freshly prepared diazonium salt solution to the copper(I) iodide solution.
-
Allow the reaction to proceed, monitoring for the evolution of nitrogen gas, which indicates the substitution of the diazonium group with iodine.
-
Once the reaction is complete, the crude 5-Iodo-2-methylbenzonitrile can be isolated by extraction and purified using standard techniques such as column chromatography or recrystallization.
An alternative approach could involve the direct iodination of 2-methylbenzonitrile, drawing inspiration from the synthesis of the related 5-iodo-2-methylbenzoic acid from o-toluic acid.[6][7] This would likely involve an electrophilic iodination using an iodine source and an oxidizing agent.
Key Synthetic Applications: A Gateway to Molecular Complexity
The true value of 5-Iodo-2-methylbenzonitrile lies in its utility as a versatile intermediate in cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira couplings. These palladium-catalyzed reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and organic electronic materials.[8] In this reaction, the iodine atom of 5-Iodo-2-methylbenzonitrile is readily displaced by an aryl or heteroaryl group from a boronic acid or boronate ester.[9][10][11]
-
In a reaction vessel under an inert atmosphere, combine 5-Iodo-2-methylbenzonitrile, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or K₃PO₄).[9]
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water.[9]
-
Heat the reaction mixture to a temperature typically ranging from 80-100 °C.[9]
-
Monitor the reaction progress using techniques such as TLC or LC-MS.
-
Upon completion, perform an aqueous workup, followed by extraction of the product with an organic solvent.
-
The crude product is then purified by column chromatography or recrystallization.
Diagram of Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling of 5-Iodo-2-methylbenzonitrile.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an indispensable tool for the synthesis of aryl alkynes, which are important structural units in natural products, pharmaceuticals, and conjugated materials.[12][13][14][15] This reaction involves the palladium- and copper-cocatalyzed coupling of 5-Iodo-2-methylbenzonitrile with a terminal alkyne.[15]
-
To a reaction vessel under an inert atmosphere, add 5-Iodo-2-methylbenzonitrile, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent (e.g., THF, DMF).[13][14]
-
Add an amine base, such as triethylamine or diisopropylamine.[13][14]
-
Introduce the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.
-
After completion, perform a standard workup, which typically involves quenching the reaction, extracting the product, and washing the organic layer.
-
The final product is purified by column chromatography.
Diagram of Sonogashira Coupling Catalytic Cycle
Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.
Relevance in Drug Discovery and Medicinal Chemistry
Aryl nitriles and iodoarenes are privileged structural motifs in medicinal chemistry. The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. The iodo-substituent provides a handle for late-stage functionalization, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
While direct examples of pharmaceuticals synthesized from 5-Iodo-2-methylbenzonitrile are not prominent in the searched literature, its close analogue, 5-iodo-2-methylbenzoic acid, is a key intermediate in the synthesis of certain anti-diabetic drugs.[16] This strongly suggests that 5-Iodo-2-methylbenzonitrile is a highly valuable precursor for the synthesis of a wide range of biologically active molecules. For instance, derivatives of 2-methylbenzonitrile are used as precursors for trelagliptin succinate, a medication for type II diabetes.[17] The ability to introduce diverse substituents at the 5-position via cross-coupling reactions makes 5-Iodo-2-methylbenzonitrile an attractive starting material for the exploration of novel chemical space in drug discovery programs.
Applications in Materials Science
The development of novel organic materials for electronic applications is a rapidly growing field.[18][19] Conjugated organic molecules are of particular interest for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[20][21]
5-Iodo-2-methylbenzonitrile serves as a valuable building block for the synthesis of such materials.[22] Through reactions like the Suzuki and Sonogashira couplings, extended π-conjugated systems can be constructed. The methyl and nitrile substituents can be used to fine-tune the electronic properties, solubility, and solid-state packing of the resulting materials, which are critical factors for their performance in electronic devices. For example, 4-fluoro-2-methylbenzonitrile is a key building block for advanced Thermally Activated Delayed Fluorescence (TADF) emitters used in high-efficiency OLEDs.[17] The ability to readily introduce different aromatic and alkynyl groups at the 5-position of the benzonitrile core makes 5-Iodo-2-methylbenzonitrile a versatile platform for the rational design of new organic electronic materials.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 5-Iodo-2-methylbenzonitrile. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on its potential hazards, handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Conclusion
5-Iodo-2-methylbenzonitrile is a strategically important chemical intermediate with significant potential in both pharmaceutical and materials science research. Its ability to participate in a variety of cross-coupling reactions provides a straightforward entry into a wide range of complex molecular structures. As the demand for novel therapeutics and advanced organic materials continues to grow, the utility of versatile building blocks like 5-Iodo-2-methylbenzonitrile is set to expand, making it an indispensable tool for the modern synthetic chemist.
References
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